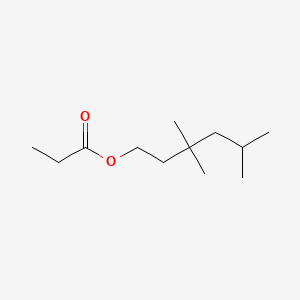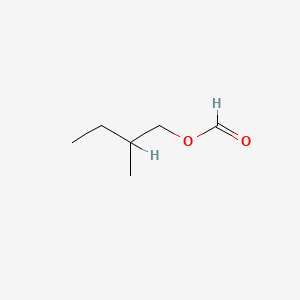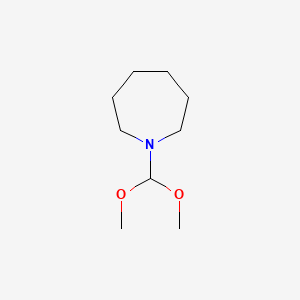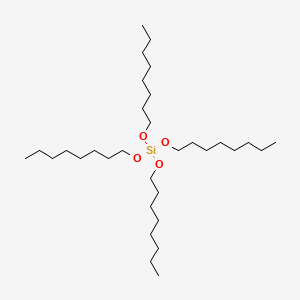
Triisopropylmethoxysilane
Übersicht
Beschreibung
Triisopropylmethoxysilane is an organosilicon compound with the molecular formula C10H24OSi. It is a colorless liquid that is primarily used in organic synthesis and as a reagent in various chemical reactions. The compound is known for its ability to act as a hydride donor and is often utilized in the field of peptide synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Triisopropylmethoxysilane can be synthesized through the reaction of triisopropylchlorosilane with methanol. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane. The general reaction is as follows: [ \text{(i-Pr)_3SiCl + CH_3OH → (i-Pr)_3SiOCH_3 + HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound involves the use of high-purity reagents and controlled reaction environments to ensure the quality and yield of the product. The process often includes distillation to purify the final product and remove any unreacted starting materials or by-products.
Types of Reactions:
Reduction: this compound can act as a reducing agent, donating hydride ions in various reduction reactions.
Substitution: It can undergo nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrosilylation: In the presence of catalysts such as platinum or rhodium, this compound can add across carbon-carbon multiple bonds.
Acidic Conditions: The compound can act as a hydride donor in acidic conditions, making it useful in deprotection steps during peptide synthesis.
Major Products:
Alcohols: Reduction of carbonyl compounds using this compound typically yields the corresponding alcohols.
Siloxanes: Reaction with water or alcohols can lead to the formation of siloxanes.
Wissenschaftliche Forschungsanwendungen
Triisopropylmethoxysilane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the reduction of carbonyl compounds and hydrosilylation reactions.
Biology: The compound is employed in the synthesis of peptides, where it acts as a scavenger for protecting groups during deprotection steps.
Medicine: Research into drug development often utilizes this compound for the synthesis of complex organic molecules.
Industry: It is used in the production of siloxanes and other silicon-based materials, which have applications in coatings, adhesives, and sealants.
Wirkmechanismus
The primary mechanism by which triisopropylmethoxysilane exerts its effects is through hydride donation. The silicon-hydrogen bond in the compound is relatively weak, allowing it to easily donate a hydride ion to electrophilic centers in various substrates. This property makes it an effective reducing agent in organic synthesis. The molecular targets typically include carbonyl groups, which are reduced to alcohols, and carbocations, which are stabilized by hydride transfer.
Vergleich Mit ähnlichen Verbindungen
Triisopropylsilane: Similar in structure but lacks the methoxy group. It is also used as a reducing agent and in peptide synthesis.
Trimethylmethoxysilane: Contains methyl groups instead of isopropyl groups, leading to different steric and electronic properties.
Triethoxysilane: Has ethoxy groups instead of methoxy, affecting its reactivity and applications.
Uniqueness: Triisopropylmethoxysilane is unique due to its combination of steric bulk from the isopropyl groups and the presence of a methoxy group, which influences its reactivity and solubility. This makes it particularly useful in specific synthetic applications where other silanes might not be as effective.
Eigenschaften
IUPAC Name |
methoxy-tri(propan-2-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24OSi/c1-8(2)12(11-7,9(3)4)10(5)6/h8-10H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKFVVAUPACHDIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60343349 | |
| Record name | Triisopropylmethoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33974-42-4 | |
| Record name | Triisopropylmethoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
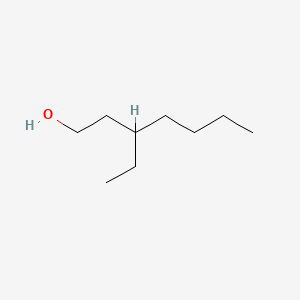
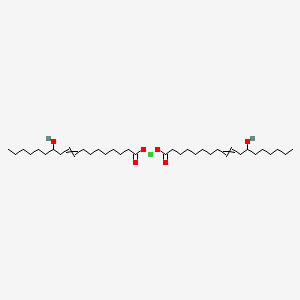
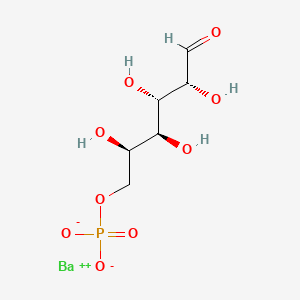
![Benzoic acid, 2-chloro-5-[(phenylamino)sulfonyl]-](/img/structure/B1606074.png)
![Propanamide, N-[3-[bis[2-(2-cyanoethoxy)ethyl]amino]-4-methoxyphenyl]-](/img/structure/B1606075.png)
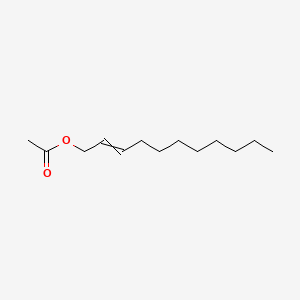
![4-[(3-Carboxy-4-oxonaphthalen-1-ylidene)-phenylmethyl]-1-hydroxynaphthalene-2-carboxylic acid](/img/structure/B1606077.png)
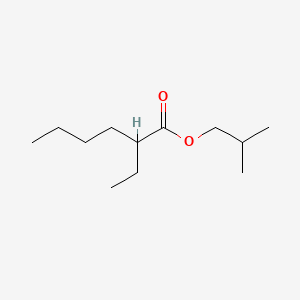
![5-[4-(diethylamino)-2-ethoxyphenyl]-5-(1-ethyl-2-methyl-1H-indol-3-yl)furo[3,4-b]pyridin-7(5H)-one](/img/structure/B1606080.png)
